[2,3-Dichloro-4-(3-hydroxypropoxy)phenyl]-2-thienylmethanone
Overview
Description
Preparation Methods
a. Electrochemical Synthesis
One method for preparing homo-Tienilic Alcohol involves electrochemical synthesis. Researchers have explored both organic-phase and aqueous-phase approaches:
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Organic-Phase Synthesis
- In organic solvents (such as dimethylformamide), high yields of homo-Tienilic Alcohol can be obtained by coupling propargyl halides (e.g., propargyl chloride) with carbonyl compounds (e.g., ketones or aldehydes) using platinum electrodes .
- Notably, the use of zinc-coated platinum electrodes enhances the reaction efficiency, and the resulting zinc-catalyzed intermediates play a key role in the transformation .
-
Aqueous-Phase Synthesis
- Water-based reactions offer environmental advantages. For instance, an iridium-catalyzed coupling of 1-aryl-1-propynes with primary alcohols leads to secondary homoallylic alcohols .
- In one example, zinc-coated platinum electrodes were employed in an aqueous solution containing ammonia. This method allows direct participation of aldehydes with active hydrogen (e.g., hydroxyl or carboxyl groups) to form homo-Tienilic Alcohol .
Chemical Reactions Analysis
Homo-Tienilic Alcohol undergoes various reactions:
Hydroxylation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.
Substitution: Nucleophilic substitution reactions can introduce functional groups.
Reduction: Reduction of the carbonyl group yields the alcohol. Common reagents include hydrides (e.g., lithium aluminum hydride) and metal catalysts (e.g., palladium).
Scientific Research Applications
Homo-Tienilic Alcohol finds applications in:
Medicinal Chemistry: As a versatile building block, it contributes to the synthesis of bioactive compounds.
Natural Product Synthesis: It plays a role in creating complex natural products.
Fragrance Industry: Some fragrances contain this compound.
Mechanism of Action
The exact mechanism by which homo-Tienilic Alcohol exerts its effects depends on its specific applications. It may act as a precursor, participate in enzymatic reactions, or influence cellular pathways.
Comparison with Similar Compounds
While homo-Tienilic Alcohol is unique due to its specific structure, it shares similarities with other allylic alcohols. Further research could explore these analogs .
Properties
IUPAC Name |
[2,3-dichloro-4-(3-hydroxypropoxy)phenyl]-thiophen-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O3S/c15-12-9(14(18)11-3-1-8-20-11)4-5-10(13(12)16)19-7-2-6-17/h1,3-5,8,17H,2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJUNCJBZLALDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=C(C(=C(C=C2)OCCCO)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391016 | |
Record name | [2,3-dichloro-4-(3-hydroxypropoxy)phenyl]-thiophen-2-ylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
236735-89-0 | |
Record name | [2,3-dichloro-4-(3-hydroxypropoxy)phenyl]-thiophen-2-ylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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